molecular formula C8H14N2 B2949768 2-(3-Methylpiperidin-3-yl)acetonitrile CAS No. 2092429-98-4

2-(3-Methylpiperidin-3-yl)acetonitrile

Cat. No.: B2949768
CAS No.: 2092429-98-4
M. Wt: 138.214
InChI Key: LVOLZUPFPNCDDX-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-3-yl)acetonitrile is an organic compound with the molecular formula C8H14N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-3-yl)acetonitrile typically involves the reaction of 3-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 3-methylpiperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylpiperidin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidine: A precursor in the synthesis of 2-(3-Methylpiperidin-3-yl)acetonitrile.

    Piperidine: The parent compound, which lacks the methyl and nitrile groups.

    2-(3-Piperidinyl)acetonitrile: Similar structure but without the methyl group.

Uniqueness

This compound is unique due to the presence of both the methyl and nitrile groups, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-methylpiperidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(4-5-9)3-2-6-10-7-8/h10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOLZUPFPNCDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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